2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile

Catalog No.
S3504765
CAS No.
1181313-78-9
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile

CAS Number

1181313-78-9

Product Name

2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile

IUPAC Name

2-methyl-4-oxo-4-pyridin-3-ylbutanenitrile

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-8(6-11)5-10(13)9-3-2-4-12-7-9/h2-4,7-8H,5H2,1H3

InChI Key

RUYMBISHAPEKDL-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CN=CC=C1)C#N

Canonical SMILES

CC(CC(=O)C1=CN=CC=C1)C#N

2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile is an organic compound with the molecular formula C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O} and a molecular weight of 174.2 g/mol. This compound features a nitrile group (C≡N), a ketone group (C=O), and a pyridine ring, which is a six-membered aromatic ring containing nitrogen. The presence of these functional groups suggests potential applications in medicinal chemistry and materials science, although specific documentation on its significance in scientific research is limited.

  • Oxidation: This compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The ketone group can be reduced to an alcohol, producing 2-methyl-4-hydroxy-4-(pyridin-3-yl)butanenitrile. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in this process.
  • Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted products when reacted with nucleophiles such as amines or alcohols under basic conditions.

Research indicates that 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile may exhibit various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain microbial strains.
  • Anticancer Activity: Ongoing investigations are exploring its role as a therapeutic agent in cancer treatment, particularly through its interaction with specific molecular targets and pathways.

The synthesis of 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield, scaling up the synthesis for broader applications.

This compound has a wide range of applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
  • Biology: Its potential biological activities make it a subject of interest for further research in pharmacology.
  • Medicine: Ongoing studies aim to explore its therapeutic potential for treating various diseases.
  • Industry: It is utilized in developing new materials and chemical processes.

The mechanism of action for 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile involves its binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. Research continues to elucidate the precise interactions and pathways involved, particularly concerning its potential as a therapeutic agent.

Several compounds share structural similarities with 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile. Here are notable examples:

Compound NameCAS NumberSimilarity Index
3-Pyridinebutanenitrile30510-18-00.88
4-Oxo-4-(pyridin-3-yl)butanoic acid23821-37-60.86
2-Methyl-4-oxo-4-(pyridin-2-yl)butanenitrile100866130.82
3-Oxo-4-phenyl-2-(pyridin-3-y)butanenitrile141346040.80

Uniqueness

The uniqueness of 2-Methyl-4-oxo-4-(pyridin-3-y)butanenitrile lies in its specific combination of functional groups—particularly the presence of both the ketone and nitrile functionalities along with the pyridine ring. This distinct structure confers unique chemical reactivity and biological properties that differentiate it from similar compounds, enhancing its utility in diverse synthetic and research applications.

XLogP3

0.6

Dates

Modify: 2023-08-19

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